![molecular formula C14H8N2S3 B1669867 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 165190-76-1](/img/structure/B1669867.png)
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of two thiophene rings attached to a benzo[c][1,2,5]thiadiazole core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki coupling reaction makes it feasible for industrial production, provided that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Organic Electronics
1.1 Organic Photovoltaics (OPVs)
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is utilized as an electron acceptor in organic photovoltaic cells. Its electron-deficient nature enhances charge separation and transport, contributing to improved efficiency in solar energy conversion. Studies have shown that incorporating this compound into polymer blends can significantly increase the power conversion efficiency of OPVs .
1.2 Organic Light Emitting Diodes (OLEDs)
The compound also finds application in OLEDs due to its ability to emit light when electrically stimulated. Its high photoluminescence quantum yield makes it an attractive candidate for use in display technologies. Research indicates that devices incorporating this compound exhibit enhanced brightness and color purity .
Photonic Devices
2.1 Photodetectors
this compound has been explored as a material for photodetectors. Its ability to absorb light efficiently in the visible range allows for the development of sensitive photodetectors with fast response times. Case studies demonstrate that devices made with this compound achieve high responsivity and low noise levels .
2.2 Sensors
The compound's chemical properties enable its use in sensor applications, particularly for detecting environmental pollutants. Research has shown that films made from this compound can selectively detect specific gases or vapors, making it useful for environmental monitoring systems .
Chemical Applications
3.1 Antifouling Agents
Due to its biocidal properties, this compound is being investigated as a potential antifouling agent in marine applications. Its effectiveness against biofouling organisms can help maintain the efficiency of marine vessels and structures .
3.2 Catalysis
The compound has shown promise as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Studies indicate that it can facilitate reactions such as cross-coupling and oxidation processes efficiently .
Material Science
4.1 Conductive Polymers
In material science, this compound is used to synthesize conductive polymers with enhanced electrical properties. These materials are essential for developing flexible electronics and advanced energy storage systems .
4.2 Nanocomposites
The incorporation of this compound into nanocomposites has been shown to improve mechanical strength and thermal stability while maintaining electrical conductivity. This application is particularly relevant in creating lightweight materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is primarily based on its electronic properties. The compound acts as an electron acceptor in donor-acceptor systems, facilitating charge transfer processes. This property is exploited in organic photovoltaic cells, where it helps in the efficient conversion of light into electrical energy. The molecular targets and pathways involved include the interaction with electron-donating materials and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole
- 4,7-Di(5-thienyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific arrangement of thiophene rings and the benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic properties. This makes it particularly effective in applications requiring efficient charge transfer and fluorescence, setting it apart from other similar compounds .
Biological Activity
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS No. 165190-76-1) is a heterocyclic compound notable for its potential applications in organic electronics and as a pharmacological agent. This compound features a unique structure that combines thiophene and benzothiadiazole moieties, which contribute to its electronic properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.41 g/mol. The compound's structure includes:
- Two thiophene rings : These contribute to the compound's electronic properties.
- Benzothiadiazole core : Known for its role in various biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | DNA damage response |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL.
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 25 | Gram-positive |
Escherichia coli | 50 | Gram-negative |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to scavenge free radicals, with an IC50 value of approximately 30 µM in DPPH assay.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : It is believed that the compound modulates ROS levels within cells, leading to increased oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Cellular Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt pathways that are critical for cell survival and proliferation.
Case Studies
A notable case study involved the application of this compound in a mouse model of breast cancer. Researchers administered varying doses of the compound over four weeks and observed a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (DTBT)?
- DTBT is typically synthesized via Pd-catalyzed Stille coupling , where 4,7-dibromobenzo[c][1,2,5]thiadiazole reacts with thiophene derivatives (e.g., 2-(tributylstannyl)thiophene) under microwave-assisted conditions. This method achieves yields of 65–70% in chlorobenzene using Pd₂(dba)₃ as a catalyst . Alternative routes include Suzuki coupling for derivatives with electron-withdrawing substituents, though Stille coupling remains predominant due to higher efficiency in forming thiophene-linked structures .
Q. How can researchers characterize the electronic properties of DTBT derivatives?
- Key methods include:
- Cyclic Voltammetry (CV) to determine ionization potentials (IP) and electron affinities (EA). For example, DTBT-based polymers exhibit IP values of 5.28–5.33 eV and EA values of 2.59–2.84 eV, correlating with their donor-acceptor (D-A) configurations .
- UV-Vis Spectroscopy to assess optical bandgaps. DTBT derivatives typically show absorption maxima at 450–550 nm, with bandgaps of 1.8–2.2 eV .
- Density Functional Theory (DFT) calculations to model frontier molecular orbitals (FMOs) and predict charge transport properties .
Advanced Research Questions
Q. How do heteroatom-bridging strategies enhance DTBT's optoelectronic performance in organic photovoltaics (OPVs)?
- Introducing heteroatoms (e.g., Si, C) between the benzothiadiazole core and thiophene units rigidifies the molecular structure, reducing reorganization energy and improving charge mobility. DFT studies show that Si-bridged DTBT derivatives exhibit narrower bandgaps (1.6–1.9 eV) and higher hole mobility (∼10⁻³ cm²/V·s) compared to non-bridged analogs . Experimental validation involves synthesizing these derivatives via Stille coupling and fabricating bulk heterojunction (BHJ) solar cells with power conversion efficiencies (PCEs) exceeding 9% .
Q. What methodologies optimize DTBT-based polymers for high-efficiency light-emitting diodes (LEDs)?
- Side-chain engineering with alkyl/alkoxy groups (e.g., 2-octyldodecyl) improves solubility and film morphology. For example, PPDTBT (a DTBT copolymer) achieves a photoluminescence quantum yield (PLQY) of 37% in toluene by suppressing aggregation-induced quenching .
- Fluorination of the benzothiadiazole core enhances electron affinity and reduces charge recombination. PPDT2FBT, a difluorinated derivative, shows a 20% increase in PLQY compared to non-fluorinated analogs .
Q. How do solvent polarity and solid-state packing affect DTBT's photophysical properties?
- Solvent polarity induces redshifted emission (550–770 nm) due to intramolecular charge transfer (ICT). In polar solvents like dichloromethane (DCM), PLQY drops to <10% due to vibrational quenching, while non-polar solvents (e.g., toluene) restore PLQY to >30% .
- Crystal engineering via hydrogen-bonding and π–π stacking (e.g., in PEBTH-2N crystals) reduces optical loss coefficients to 0.013 dB/μm, enabling efficient optical waveguiding in flexible devices .
Q. Data-Driven Analysis
Q. What contradictions exist in oxidative protocols for DTBT derivatization?
- A comparative study of 12 oxidative methods for converting 4,7-bis(bromomethyl)DTBT to dialdehydes revealed significant yield variations:
Method | Yield (%) | Purity (%) |
---|---|---|
KMnO₄/H₂SO₄ | 45 | 85 |
Ozone/NaHCO₃ | 72 | 92 |
TEMPO/NaClO | 68 | 89 |
Q. How does microwave-assisted synthesis improve DTBT polymerization efficiency?
- Microwave irradiation reduces reaction times from 48 hours (conventional heating) to 2–4 hours, achieving higher molecular weights (Mₙ = 17.8–42.6 kDa) and narrower polydispersity (PDI = 2.4–2.8). This is critical for fabricating thick-film (300 nm) OPVs with PCEs >9% .
Q. Methodological Recommendations
- For Synthesis : Prioritize microwave-assisted Stille coupling with Pd₂(dba)₃ for scalable DTBT polymer synthesis .
- For Device Fabrication : Use fluorinated DTBT derivatives (e.g., PPDT2FBT) in BHJ solar cells to balance charge transport and optical absorption .
- For Characterization : Combine CV, DFT, and grazing-incidence X-ray diffraction (GIXD) to correlate electronic properties with solid-state packing .
Properties
IUPAC Name |
4,7-dithiophen-2-yl-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERJWSXTKVPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327922 | |
Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165190-76-1 | |
Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.